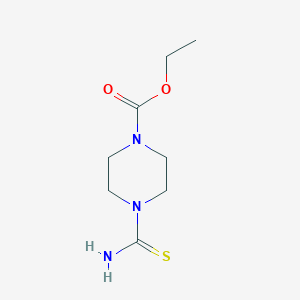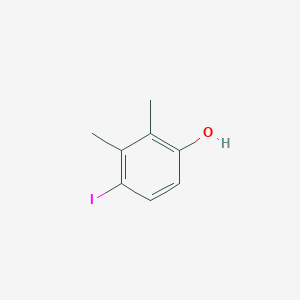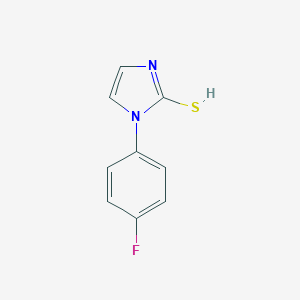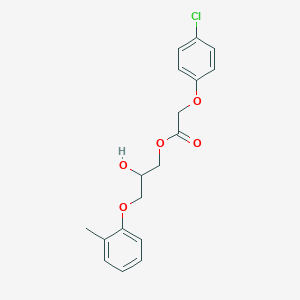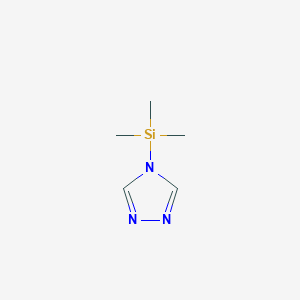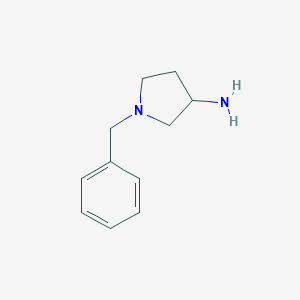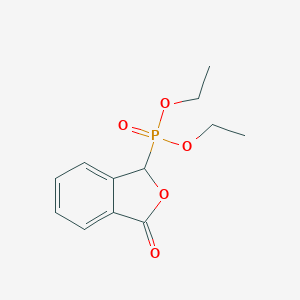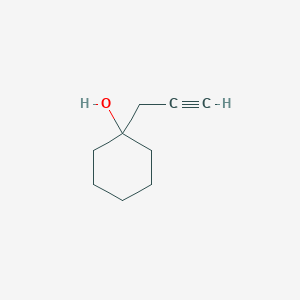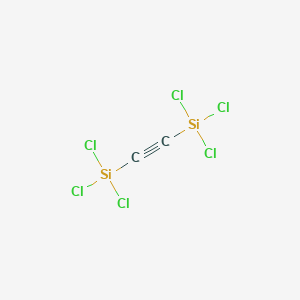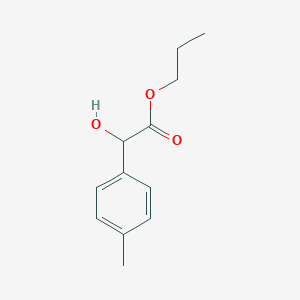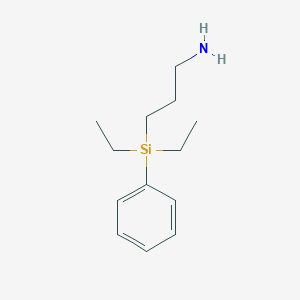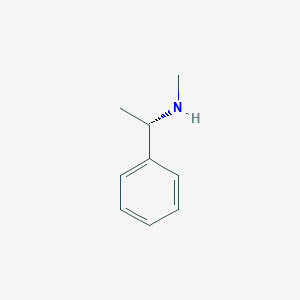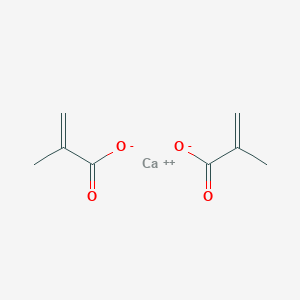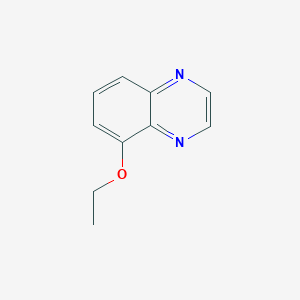![molecular formula C22H24N4 B101386 5H,13H-Dibenzo[c,h]dipyrrolo[3,2-e:3',2'-j][2,6]naphthyridine, 6,7,7a,8,14,15-hexahydro-7,15-dimethyl- CAS No. 16739-54-1](/img/structure/B101386.png)
5H,13H-Dibenzo[c,h]dipyrrolo[3,2-e:3',2'-j][2,6]naphthyridine, 6,7,7a,8,14,15-hexahydro-7,15-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5H,13H-Dibenzo[c,h]dipyrrolo[3,2-e:3',2'-j][2,6]naphthyridine, 6,7,7a,8,14,15-hexahydro-7,15-dimethyl- is a compound that has gained attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 5H,13H-Dibenzo[c,h]dipyrrolo[3,2-e:3',2'-j][2,6]naphthyridine, 6,7,7a,8,14,15-hexahydro-7,15-dimethyl- involves the inhibition of DNA topoisomerase II, an enzyme that is essential for the replication and transcription of DNA. The compound binds to the enzyme and prevents it from carrying out its function, leading to DNA damage and cell death.
Efectos Bioquímicos Y Fisiológicos
The compound has been shown to induce apoptosis in cancer cells, leading to their death. It also inhibits the migration and invasion of cancer cells, which is essential for the metastasis of cancer. Additionally, it has been found to reduce the production of reactive oxygen species, which are known to play a role in the development of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5H,13H-Dibenzo[c,h]dipyrrolo[3,2-e:3',2'-j][2,6]naphthyridine, 6,7,7a,8,14,15-hexahydro-7,15-dimethyl- in lab experiments is its potent anticancer activity. It can be used to study the mechanism of action of DNA topoisomerase II inhibitors and their effects on cancer cells. However, one limitation is that the compound is relatively unstable and requires careful handling.
Direcciones Futuras
There are several future directions for research on 5H,13H-Dibenzo[c,h]dipyrrolo[3,2-e:3',2'-j][2,6]naphthyridine, 6,7,7a,8,14,15-hexahydro-7,15-dimethyl-. One area of interest is the development of analogs with improved stability and potency. Another direction is the investigation of the compound's potential as an anti-inflammatory agent in the treatment of inflammatory diseases. Additionally, the compound's effects on normal cells need to be studied to determine its potential as a therapeutic agent.
In conclusion, 5H,13H-Dibenzo[c,h]dipyrrolo[3,2-e:3',2'-j][2,6]naphthyridine, 6,7,7a,8,14,15-hexahydro-7,15-dimethyl- is a compound with potential applications in various fields, including cancer research and anti-inflammatory therapy. Its mechanism of action involves the inhibition of DNA topoisomerase II, and it exhibits potent anticancer activity against a variety of cancer cell lines. While it has some limitations, the compound's potential as a therapeutic agent warrants further research.
Métodos De Síntesis
The synthesis of 5H,13H-Dibenzo[c,h]dipyrrolo[3,2-e:3',2'-j][2,6]naphthyridine, 6,7,7a,8,14,15-hexahydro-7,15-dimethyl- involves the reaction of 2,6-diaminopyridine with cyclohexanone in the presence of acetic acid. The reaction is carried out under reflux conditions, and the resulting product is purified by column chromatography.
Aplicaciones Científicas De Investigación
The compound has been extensively studied for its potential applications in various fields. It has been found to exhibit potent anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. It also shows promise as an anti-inflammatory agent and has been shown to inhibit the production of pro-inflammatory cytokines.
Propiedades
Número CAS |
16739-54-1 |
|---|---|
Nombre del producto |
5H,13H-Dibenzo[c,h]dipyrrolo[3,2-e:3',2'-j][2,6]naphthyridine, 6,7,7a,8,14,15-hexahydro-7,15-dimethyl- |
Fórmula molecular |
C22H24N4 |
Peso molecular |
344.5 g/mol |
Nombre IUPAC |
10,22-dimethyl-8,10,20,22-tetrazahexacyclo[11.11.0.01,21.02,7.09,13.014,19]tetracosa-2,4,6,8,14,16,18-heptaene |
InChI |
InChI=1S/C22H24N4/c1-25-13-11-21-15-7-3-6-10-18(15)24-20-22(21,12-14-26(20)2)16-8-4-5-9-17(16)23-19(21)25/h3-10,19,23H,11-14H2,1-2H3 |
Clave InChI |
MHYZCCLMSWFKEN-UHFFFAOYSA-N |
SMILES |
CN1CCC23C1NC4=CC=CC=C4C25CCN(C5=NC6=CC=CC=C36)C |
SMILES canónico |
CN1CCC23C1NC4=CC=CC=C4C25CCN(C5=NC6=CC=CC=C36)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



